プロパノイルイソチオシアネート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

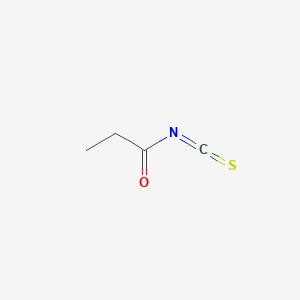

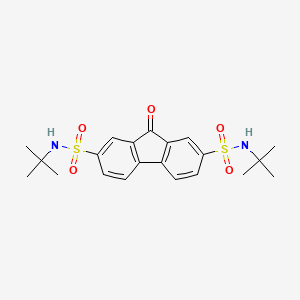

Propanoyl isothiocyanate is an organic compound characterized by the presence of an isothiocyanate group attached to a propanoyl moiety. The general structure of isothiocyanates is represented as R−N=C=S, where R is an organic group. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

科学的研究の応用

Propanoyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and thioureas.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the production of agrochemicals and as a reagent in chemical manufacturing processes.

作用機序

Target of Action

Propanoyl isothiocyanate, like other isothiocyanates, governs many intracellular targets including cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in various biological processes, including detoxification, inflammation, cell growth, and death .

Biochemical Pathways

Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates . Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects various biochemical pathways and their downstream effects, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

PEITC exhibits linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . Membrane transport of PEITC is mediated by BCRP, multidrug resistance-associated protein (MRP) 1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family . These properties may impact the bioavailability of isothiocyanates.

Result of Action

Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations, attracting the attention of biologists and chemists . The molecular and cellular effects of isothiocyanates’ action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione, downregulation of the estrogen receptor, decrease in sensitivity to estrogen, and inhibition of tumor metastasis .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the pH and the presence of certain cofactors can affect the formation of isothiocyanates from glucosinolates . Additionally, the presence of enzymes and transporters in the body can impact the absorption, distribution, metabolism, and excretion of isothiocyanates .

生化学分析

Biochemical Properties

Propanoyl isothiocyanate, like other isothiocyanates, is a product of enzymatic hydrolysis of glucosinolates, predominantly present in cruciferous vegetables It interacts with various enzymes and proteins, playing a significant role in biochemical reactions

Cellular Effects

Isothiocyanates have been shown to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism

Dosage Effects in Animal Models

Studies on other isothiocyanates have shown chemopreventive effects in animal models of cancer

Metabolic Pathways

Propanoyl isothiocyanate is likely involved in propanoate metabolism

準備方法

Synthetic Routes and Reaction Conditions: Propanoyl isothiocyanate can be synthesized through several methods, with one common approach involving the reaction of propanoyl chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as acetone or dichloromethane, and the product is isolated through distillation or recrystallization .

Industrial Production Methods: Industrial production of propanoyl isothiocyanate often involves the use of large-scale reactors where propanoyl chloride is reacted with thiocyanate salts under controlled conditions. The process may include steps for purification and quality control to ensure the final product meets industry standards .

化学反応の分析

Types of Reactions: Propanoyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.

Addition Reactions: Can add to double bonds in alkenes to form isothiocyanate derivatives.

Hydrolysis: Undergoes hydrolysis in the presence of water to form propanoic acid and thiocyanic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, acetone, and water.

Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Major Products Formed:

Thioureas: Formed from the reaction with amines.

Isothiocyanate Derivatives: Formed from addition reactions with alkenes.

Propanoic Acid and Thiocyanic Acid: Formed from hydrolysis.

類似化合物との比較

Allyl Isothiocyanate: Known for its presence in mustard oil and its pungent flavor.

Benzyl Isothiocyanate: Found in cruciferous vegetables and studied for its anticancer properties.

Phenyl Isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.

Uniqueness of Propanoyl Isothiocyanate: Propanoyl isothiocyanate is unique due to its specific reactivity profile and the presence of the propanoyl group, which imparts distinct chemical properties.

特性

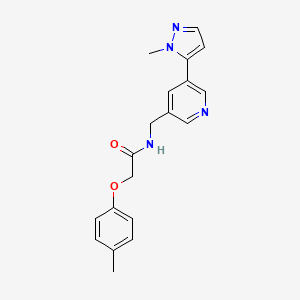

IUPAC Name |

propanoyl isothiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-2-4(6)5-3-7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYULLJDMUFOQHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B2475614.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)

![4-tert-butyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2475617.png)

![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)

![6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/new.no-structure.jpg)